![molecular formula C20H16N2O4S B2984489 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 941961-95-1](/img/structure/B2984489.png)
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
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Overview
Description
“N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell types, including leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, and ovarian cancer .
Therapeutic Potential for Alzheimer’s Disease
Some benzofuran derivatives have been evaluated for their anti-AChE (acetylcholinesterase) activities, which is a therapeutic target for Alzheimer’s disease (AD). These compounds are tested against reference drugs like donepezil to determine their potential as AD treatments .
Synthesis and Chemical Properties
Benzofuran derivatives are synthesized through various chemical reactions, which can include rearrangements or catalyst-free synthesis methods. The resulting compounds can have diverse chemical properties and potential applications in different fields of research .
In Vivo Testing for Anticancer Activity
In vivo testing using animal models, such as murine lung cancer models, has demonstrated significant anticancer activity by benzofuran derivatives. These studies help in understanding the compound’s efficacy and safety profile .
Cell Viability and Proliferation Assays
Hybrid benzofuran derivatives have been tested for their effects on cell viability and proliferation rates against human breast cancer cells through assays like MTT assays. This helps in assessing the compound’s cytotoxicity and potential as a chemotherapeutic agent .
Molecular Docking Studies
Molecular docking studies are conducted to predict the interaction between benzofuran derivatives and target proteins. This computational approach helps in understanding the binding affinity and mode of action of these compounds.
Natural source, bioactivity and synthesis of benzofuran derivatives Structure–Activity Relationship of Benzofuran Derivatives with Anticancer Activity Synthesis of Benzofuran Derivatives via Rearrangement and Their Therapeutic Potency Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of the compound with its targets leads to these effects.
Biochemical Pathways
Benzofuran derivatives have been known to affect various biochemical pathways due to their wide array of biological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide. For instance, changes in lifestyle and environmental factors have been associated with the leading cause of death in both developing and developed countries .
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-16-9-5-7-13(18(16)25-2)19(23)22-20-21-14(11-27-20)17-10-12-6-3-4-8-15(12)26-17/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUIOQCXAAVSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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